

Comparison of Analytical Methods for Lercanidipine HCl

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Lecirelin

CAS No.: 61012-19-9

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Method Type & Application	Key Chromatographic Conditions	Validation Parameters & Results	Source
<p> RP-HPLC (Bulk & Nanosuspension) [1] Column: Kromasil C18 (250 x 4.6 mm, 5μm) Mobile Phase: Acetate buffer (pH 4.5):ACN (10:90) Detection: 240 nm Retention Time: 7.7 min Linearity: 5-25 μg/mL ($r^2 = 0.9993$) Accuracy: ~100% Recovery Precision (RSD): <2% [1] Stability-Indicating HPLC (Tablets) [2] Column: YMC Pack C8 (150 x 4.6 mm, 5μm) Mobile Phase: Phosphate buffer (pH 3.5):MeOH (35:65) Detection: 240 nm Linearity: 20-80 μg/mL ($r^2 = 0.9992$) Accuracy: 99.3-101.9% Robustness: Established against small changes [2] RP-HPLC (Tablets) [3] Column: C18 (250 x 4.6 mm, 5μm) Mobile Phase: MeOH:Water (90:10) Detection: 237 nm Retention Time: 6.48 min Linearity: 5-80 μg/mL ($r^2 = 0.9999$) Precision (RSD): <1.5% [3] UPLC-MS/MS (Human Plasma) [4] Column: UPLC BEH C18 (50 x 2.1 mm, 1.7μm) Detection: MS/MS Linearity: 0.010–20.0 ng/mL Precision (RSD): <5.8% Recovery: >94% [4] </p>			

Detailed Experimental Protocols

For researchers looking to implement these methods, here is a more detailed breakdown of two key protocols.

Protocol 1: RP-HPLC for Bulk and Nanosuspension Analysis [1]

This method was validated per ICH Q2(R1) guidelines and is suitable for drug content, content uniformity, and dissolution samples.

- **Instrumentation:** Shimadzu HPLC system with a UV-Vis detector.
- **Chromatographic Conditions:**
 - **Column:** Kromasil C18 (250 mm × 4.6 mm, 5 μm)
 - **Mobile Phase:** 20 mM Acetate Buffer (pH 4.5) and Acetonitrile in a ratio of **10:90, v/v**
 - **Flow Rate:** 1.0 mL/min
 - **Detection Wavelength:** 240 nm
 - **Injection Volume:** 20 μL
 - **Column Temperature:** Ambient
- **Sample Preparation:**
 - **Standard Solution:** Accurately weigh 5 mg of Lercanidipine HCl reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with methanol to obtain a 500 μg/mL stock solution. Further dilute with the mobile phase to reach working concentrations.
 - **Nanosuspension Sample:** Take a 1 mL aliquot of nanosuspension and transfer to a 10 mL volumetric flask. Make up to volume with methanol to extract the drug. Filter through a 0.45 μm membrane filter and dilute appropriately before injection.
- **Validation Highlights:**
 - **Specificity:** The method was specific, with no interference from excipients or nanosuspension stabilizers.
 - **Linearity:** Excellent linearity was proven over a range of 5-25 μg/mL.
 - **Precision:** The method was precise, with %RSD for repeatability and intermediate precision within acceptable limits (<2%).
 - **Accuracy:** Confirmed through recovery studies at 50%, 100%, and 150% levels, with an average recovery of 100%.

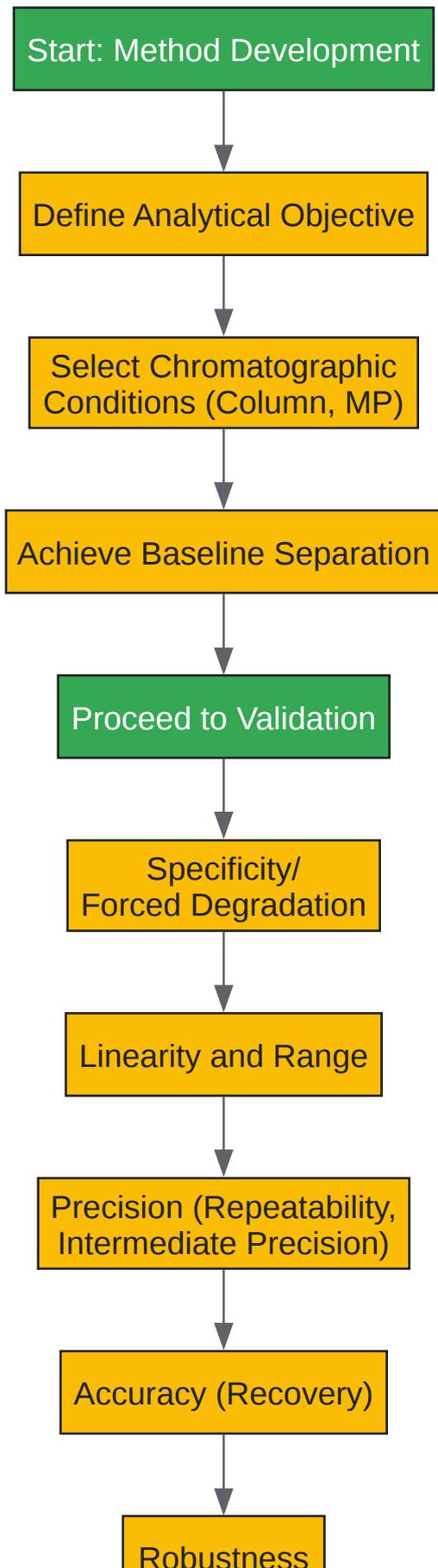
Protocol 2: Stability-Indicating HPLC for Tablets [2]

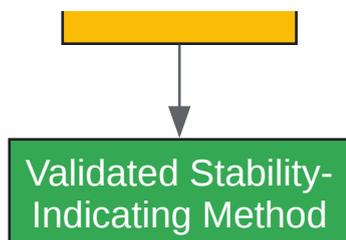
This method is validated for assay and content uniformity testing and can distinguish the drug from its degradation products.

- **Instrumentation:** Waters HPLC system with a UV detector.
- **Chromatographic Conditions:**
 - **Column:** Chromasil YMC Pack C8 (150 mm × 4.6 mm, 5 μm)

- **Mobile Phase:** 0.02 M Ammonium Dihydrogen Phosphate Buffer (pH adjusted to 3.5 with phosphoric acid) and Methanol in a ratio of **35:65, v/v**
- **Flow Rate:** 1.0 mL/min
- **Detection Wavelength:** 240 nm
- **Injection Volume:** 20 μ L
- **Column Temperature:** 30°C
- **Sample Preparation:**
 - **Standard Solution:** Prepare a 500 μ g/mL stock solution in water:methanol (30:70). Dilute to 50 μ g/mL with the same solvent.
 - **Tablet Solution:** Weigh and powder 20 tablets. Transfer an amount equivalent to 5 tablets to a 100 mL volumetric flask, add about 40 mL of water:methanol (30:70), and sonicate for 30 minutes. Dilute to volume, filter, and further dilute to 50 μ g/mL.
- **Forced Degradation (Stress Testing):** The drug substance was stressed under various conditions:
 - **Acid Degradation:** 1N HCl at 80°C for 1 hour.
 - **Alkali Degradation:** 0.1N NaOH at room temperature for 100 minutes.
 - **Oxidative Degradation:** 3% H₂O₂ at 80°C for 1 hour.
 - **Thermal Degradation:** Expose powder to 70°C for 72 hours.
 - **Photolytic Degradation:** Expose powder to sunlight for 72 hours.
 - The method effectively separated the drug peak from degradation peaks, confirming its stability-indicating property.

The workflow below summarizes the key steps in developing and validating a stability-indicating HPLC method based on these protocols.





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Key Insights for Method Selection

- **Column Chemistry is Crucial:** Multiple methods successfully used **C8 columns** [5] [2], which can be advantageous for reducing analysis time and improving peak shape for certain dihydropyridine drugs compared to C18.
- **Acidic Mobile Phase is Standard:** All cited HPLC methods use an acidic mobile phase (pH ~3.5-4.5), which is critical for suppressing silanol interactions and achieving symmetric peaks for basic compounds like Lercanidipine [1] [5] [2].
- **Method Scope Varies by Need:** For **routine quality control** of formulations, the simpler UV or HPLC methods are sufficient [3]. For **stability studies**, a stability-indicating method is mandatory [2]. For **pharmacokinetic studies**, the highly sensitive UPLC-MS/MS method is required [4].

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